2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2S and its molecular weight is 441.97. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : A study outlined a convenient sequence for preparing heterocyclic compounds, demonstrating the utility of certain phenyl ethanones in condensation reactions leading to heterocyclization and the synthesis of various heterocyclic compounds, such as isoflavones, isoxazole, pyrazoles, and substituted aminopyrimidines, which have potential biological applications (Moskvina, Shilin, & Khilya, 2015).
Antagonist for CB1 Receptors : A potential imaging agent for CB1 receptors was synthesized, indicating the chemical's utility in developing radiotracers for neurological studies (Kumar et al., 2004).
Selective Estrogen Receptor Modulators (SERMs) : Research into the synthesis of compounds related to selective estrogen receptor modulators (SERMs) found that modifications to the carbonyl group can significantly increase estrogen antagonist potency, suggesting applications in cancer therapy (Palkowitz et al., 1997).
Molecular Studies and Antimicrobial Activity
Molecular Docking Studies : Analysis of benzimidazole derivatives as EGFR inhibitors through molecular docking studies reveals insights into their anti-cancer properties, indicating the role of specific compounds in targeted cancer therapies (Karayel, 2021).
Antibacterial Activity : The synthesis of imidazothiadiazoles and related Mannich-base hydrochloride compounds demonstrated enhanced antibacterial activity, pointing towards the development of new antibacterial agents (Hu et al., 2008).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-29-20-11-5-17(6-12-20)21-15-25-23(27(21)19-9-7-18(24)8-10-19)30-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKTJUZFCVLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.